7-Methoxy-3,3-dimethylindoline

Catalog No.
S12363118
CAS No.
M.F
C11H15NO
M. Wt
177.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methoxy-3,3-dimethylindoline

Product Name

7-Methoxy-3,3-dimethylindoline

IUPAC Name

7-methoxy-3,3-dimethyl-1,2-dihydroindole

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

InChI

InChI=1S/C11H15NO/c1-11(2)7-12-10-8(11)5-4-6-9(10)13-3/h4-6,12H,7H2,1-3H3

InChI Key

DIHUHBQSENOANM-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1C=CC=C2OC)C

7-Methoxy-3,3-dimethylindoline is a member of the indoline family, characterized by its unique structure that includes a methoxy group at the 7-position and two methyl groups at the 3-position. This compound is notable for its potential applications in various fields, particularly in medicinal chemistry due to its biological activities. The molecular formula of 7-Methoxy-3,3-dimethylindoline is C11H13N, and it exhibits properties typical of indole derivatives, which are known for their diverse biological activities.

The reactivity of 7-Methoxy-3,3-dimethylindoline can be attributed to the presence of the methoxy and dimethyl groups, which influence its electrophilic substitution reactions. The methoxy group activates the indole ring towards electrophilic attack, particularly at the 2 and 7 positions. Common reactions include:

  • Electrophilic Aromatic Substitution: The compound can undergo substitutions at various positions on the indole ring, facilitated by the electron-donating nature of the methoxy group .
  • Oxidation Reactions: Indoles can be oxidized to form various derivatives, which may have enhanced biological activity or different pharmacological properties .

Research has indicated that compounds related to 7-Methoxy-3,3-dimethylindoline exhibit significant biological activities. For instance:

  • Antiviral Properties: Related indole compounds have shown efficacy against viruses such as Influenza A, with mechanisms involving inhibition of viral replication and modulation of host immune responses .
  • Cytotoxicity: Certain derivatives have demonstrated cytotoxic effects against cancer cell lines, making them candidates for further investigation in cancer therapy .

Several synthetic routes have been developed for producing 7-Methoxy-3,3-dimethylindoline:

  • Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles. For example, starting from 3-methyl-2-butanone and phenylhydrazine can yield the desired indoline structure .
  • Methylation Reactions: The introduction of methoxy groups can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base .
  • Cyclization Reactions: Further cyclization methods can be employed to form more complex indole derivatives from simpler precursors .

7-Methoxy-3,3-dimethylindoline has potential applications in several areas:

  • Pharmaceuticals: Its biological activity makes it a candidate for developing antiviral and anticancer drugs.
  • Chemical Research: Used as a building block in organic synthesis for creating more complex molecules.
  • Material Science: Potential applications in organic electronics due to its electronic properties.

Interaction studies are crucial for understanding how 7-Methoxy-3,3-dimethylindoline interacts with biological systems:

  • Protein Binding Studies: Investigations into how this compound binds to various proteins can provide insights into its mechanism of action.
  • Metabolic Pathways: Understanding how this compound is metabolized within biological systems can help predict its pharmacokinetics and toxicity profiles.

Several compounds share structural similarities with 7-Methoxy-3,3-dimethylindoline. Here is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
3,3-DimethylindoleLacks methoxy groupBasic structure without additional groups
5-MethoxyindoleMethoxy at position 5Different position of methoxy group
4-MethoxyindoleMethoxy at position 4Different position affecting reactivity
5-HydroxyindoleHydroxyl group instead of methoxyDifferent functional group affecting solubility

The presence of both a methoxy group and dimethyl substitutions sets 7-Methoxy-3,3-dimethylindoline apart from these similar compounds by enhancing its reactivity and potentially its biological activity.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

177.115364102 g/mol

Monoisotopic Mass

177.115364102 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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